5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
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Overview
Description
5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl bromide (C₆H₅CH₂Br), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: 5-[2-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid
Reduction: 5-[2-(Benzyloxy)phenyl]-2-thiophenemethanol
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Similar structure but lacks the thiophene ring.
5-(Benzyloxy)-2-thiophenecarboxaldehyde: Similar structure but with different substitution patterns on the thiophene ring.
2-(Benzyloxy)phenylthiophene: Lacks the aldehyde functional group
Properties
Molecular Formula |
C18H14O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-15-10-11-18(21-15)16-8-4-5-9-17(16)20-13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
YICLUKSOEFYRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(S3)C=O |
Origin of Product |
United States |
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